molecular formula C17H13NO5 B12629167 5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 921942-56-5

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B12629167
CAS No.: 921942-56-5
M. Wt: 311.29 g/mol
InChI Key: UIIPFHHLZRYTLA-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one (CAS: 921942-56-5) is a synthetic flavone derivative characterized by a benzopyran-4-one core substituted with a methoxy group at position 5 and a 4-methyl-3-nitrophenyl group at position 2. Its molecular formula is C₁₇H₁₃NO₅, with a molecular weight of 311.08 g/mol and a computed XlogP (hydrophobicity parameter) of 3.3 . The nitro group at the 3-position of the phenyl ring and the methyl group at the 4-position contribute to its unique electronic and steric properties.

Properties

CAS No.

921942-56-5

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

5-methoxy-2-(4-methyl-3-nitrophenyl)chromen-4-one

InChI

InChI=1S/C17H13NO5/c1-10-6-7-11(8-12(10)18(20)21)16-9-13(19)17-14(22-2)4-3-5-15(17)23-16/h3-9H,1-2H3

InChI Key

UIIPFHHLZRYTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the methoxy group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling reactions to attach the nitrophenyl group to the benzopyran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

  • **Oxid

Biological Activity

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO5, featuring a methoxy group at the 5th position and a nitro group at the 3rd position of a para-substituted phenyl ring. The structure is characterized by a benzopyran moiety, which is known for its various therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage associated with various diseases.

Mechanism:
The antioxidant activity may involve the donation of hydrogen atoms or electrons to reactive species, effectively neutralizing them and preventing oxidative damage to cells.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes and cytokines. This activity suggests its usefulness in managing inflammatory conditions.

Mechanism:
Inhibition of pro-inflammatory cytokines may occur via modulation of signaling pathways involved in inflammation, thereby reducing the overall inflammatory response .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Case Studies:
In vitro studies demonstrated that this compound induced apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as PI3K/Akt and MAPK . The following table summarizes findings from specific studies:

Cell LineIC50 (µM)Effect Observed
BT-474 (Breast)0.99Significant cytotoxicity
HeLa (Cervical)0.23Induction of apoptosis
NCI-H460 (Lung)0.42Cell cycle arrest in G2/M phase

Structure-Activity Relationship (SAR)

The unique structural characteristics of this compound contribute to its biological activities. The presence of the methoxy and nitro groups plays a crucial role in enhancing its reactivity and interaction with biological targets.

Compound NameStructural FeaturesUnique Characteristics
5-Methoxy-2-(2-methylphenyl)-4H-benzopyran-4-oneLacks nitro groupDifferent biological activity profile
5-Methoxy-2-(3-nitrophenyl)-4H-benzopyran-4-oneNitro group at different positionAltered reactivity due to positional changes
2-(4-Methylphenyl)-4H-benzopyranLacks methoxy groupVariations in solubility and biological interactions

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents Molecular Weight (g/mol) XlogP Key Features
Target Compound (921942-56-5) 5-OCH₃, 2-(4-CH₃-3-NO₂-C₆H₃) 311.08 3.3 Nitro group enhances electrophilicity; methyl improves lipophilicity.
7-Methoxy-2-(3-nitrophenyl) (744203-16-5) 7-OCH₃, 2-(3-NO₂-C₆H₄) 297.25 2.8 Nitro at phenyl 3-position; lower hydrophobicity due to methoxy at C5.
Tangeretin (481-53-8) 5,6,7,8,4'-pentamethoxy 372.37 2.9 High hydrophobicity from methoxy groups; enhanced cellular uptake.
5,2'-Dimethoxyflavone (6697-62-7) 5-OCH₃, 2'-(2-OCH₃-C₆H₄) 298.29 2.7 Dual methoxy groups; lower reactivity compared to nitro-substituted analogues.
5,7-Dihydroxy-6-methoxy-3-phenyl (260063-32-9) 5,7-OH, 6-OCH₃, 3-C₆H₅ 300.26 1.5 Hydroxyl groups increase H-bonding; reduced membrane permeability.

Substituent Effects on Bioactivity and Solubility

Nitro Group vs. Methoxy/Hydroxyl Groups

  • However, nitro groups are associated with metabolic instability and toxicity risks .
  • Methoxy Substituents : Compounds like tangeretin and 5,2'-dimethoxyflavone exhibit higher hydrophobicity (XlogP ~2.7–2.9), favoring membrane permeability. Tangeretin’s polymethoxy structure enables potent bioactivity in odorant-induced signaling pathways .
  • Hydroxyl and Glycosylated Derivatives: Hydroxyl groups (e.g., 5,7-dihydroxy-6-methoxy ) improve water solubility but reduce logP. Glycosylated analogues (e.g., 7-(β-D-glucopyranosyloxy)-5-methoxy ) further enhance solubility but may limit blood-brain barrier penetration .

Positional Isomerism

  • Nitro Position : The target compound’s nitro group at the phenyl 3-position contrasts with analogues like 7-methoxy-2-(2-nitrophenyl) (CAS 63487-11-6 ). Meta-substitution may optimize steric compatibility with target proteins compared to ortho or para positions.

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